molecular formula C23H20N4O2 B2635668 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 899973-10-5

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No. B2635668
CAS RN: 899973-10-5
M. Wt: 384.439
InChI Key: DCTODCPDGNTLHE-YYADALCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Singh and Pandey (2006) synthesized derivatives of quinazolines and screened them for their antibacterial and antifungal activities. This study suggests potential applications of these compounds in combating microbial infections (V. Singh & V. K. Pandey, 2006).

  • Synthesis Techniques : Khouili et al. (2021) discussed the synthesis of urea derivatives, leading to new alkyl derivatives. This study contributes to the understanding of the synthesis processes of such compounds, which can be fundamental for their application in various fields (M. Khouili et al., 2021).

  • Antitumor Activity : Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. This research suggests the potential use of these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

  • Structural Analysis : Toze et al. (2018) conducted a study on the molecular and crystal structures of benzylamine-derived quinazolinones. Understanding the structural properties is essential for the application of these compounds in various scientific fields (F. Toze et al., 2018).

  • Antibacterial Screening : Dhokale et al. (2019) reported on the synthesis and antibacterial screening of novel urea and thiourea analogues. This research highlights the potential of these compounds in developing new antibacterial agents (Sandhya R. Dhokale et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "p-tolyl isocyanate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst (e.g. triethylamine) to form the corresponding imine.", "Reduction of the imine using a reducing agent (e.g. sodium borohydride) to form the desired product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] }

CAS RN

899973-10-5

Molecular Formula

C23H20N4O2

Molecular Weight

384.439

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H20N4O2/c1-16-11-13-18(14-12-16)24-22(28)26-21-19-9-5-6-10-20(19)25-23(29)27(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28)

InChI Key

DCTODCPDGNTLHE-YYADALCUSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.